molecular formula C18H22N6O B2939403 3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2380097-74-3

3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2939403
CAS No.: 2380097-74-3
M. Wt: 338.415
InChI Key: ZGPZALNQEKLIBD-UHFFFAOYSA-N
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Description

3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, while the quinazolinone core is often synthesized via a cyclization reaction involving an anthranilic acid derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the CuAAC reaction and the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. The triazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity, while the quinazolinone core may contribute to its overall biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c25-18-16-3-1-2-4-17(16)19-14-23(18)13-15-5-8-22(9-6-15)11-12-24-10-7-20-21-24/h1-4,7,10,14-15H,5-6,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPZALNQEKLIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CCN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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